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Compound of Interest

Compound Name: 1,4-Dibromo-2,2-dimethylbutane

Cat. No.: B3053282

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted 13C NMR spectral data for
1,4-dibromo-2,2-dimethylbutane against experimentally determined data for structurally
related compounds. The inclusion of detailed experimental protocols and visual aids is intended
to support researchers in the fields of organic synthesis, medicinal chemistry, and materials
science in their structural elucidation endeavors.

Comparative 13C NMR Data

The following table summarizes the 13C NMR chemical shifts (d) in parts per million (ppm) for
1,4-dibromo-2,2-dimethylbutane and selected reference compounds. The data for 1,4-
dibromo-2,2-dimethylbutane is predicted, while the data for the comparative compounds is
based on experimental values.
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C1 C2 Cc3 c4 Methyl
Compoun Quaterna

(CH2BrIC (C(CH3)2/ (CH2/CH3 (CH2BrIiC C's (on
d Name ryC

H3) CH) ) H3) C2)

1,4-
Dibromo-
2,2-
_ ~45.0 ~40.0 ~55.0 ~35.0 ~40.0 ~28.0
dimethylbut
ane
(Predicted)

1,4-
Dibromobu
tane[1][2]
[3]

33.5 31.0 31.0 33.5 N/A N/A

1-Bromo-2-
methylprop  43.8 31.2 21.0 (CH3) N/A N/A 21.0
ane[4][5]

2,2-
Dimethylbu
tane[6][7]
[81[°]

8.7 (C4) 315(C2) 365(C3) N/A 315 28.9

Neopentan
e[10][11] 279 (CH3) 31.5(C) 279 (CH3) 27.9(CH3) 315 27.9
[12]

Note: Predicted values for 1,4-dibromo-2,2-dimethylbutane are based on established
chemical shift trends and the influence of substituents.

Interpretation of Spectral Data

The predicted 13C NMR spectrum of 1,4-dibromo-2,2-dimethylbutane is expected to show
five distinct signals, corresponding to the five non-equivalent carbon environments in the
molecule.
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e C1 and C4 (Brominated Carbons): The carbons directly attached to the bromine atoms (C1
and C4) are expected to be significantly deshielded and therefore appear at the downfield
end of the aliphatic region, typically around 45-55 ppm. The C4 carbon, being further from
the bulky dimethyl group, may experience a slightly different electronic environment
compared to the C1 carbon.

e C2 (Quaternary Carbon): The quaternary carbon (C2) is also expected to be downfield due
to the four carbon-carbon bonds, likely appearing in the 35-45 ppm range.

e C3 (Methylene Carbon): The methylene carbon (C3) adjacent to the quaternary center will
have a chemical shift influenced by its proximity to the electron-withdrawing bromine on C4
and the steric bulk of the dimethyl group. Its predicted shift is around 55 ppm.

o Methyl Carbons: The two methyl groups attached to the C2 carbon are chemically equivalent
and will give rise to a single, more shielded (upfield) signal, predicted to be around 28 ppm.

Comparison with the reference compounds provides valuable insights:

e 1,4-Dibromobutane: This simpler analog shows the deshielding effect of the bromine atoms
on the terminal carbons.

e 1-Bromo-2-methylpropane: This compound illustrates the influence of a single bromine atom
and methyl branching on chemical shifts.

« 2,2-Dimethylbutane and Neopentane: These alkanes provide baseline chemical shift values
for the quaternary carbon and methyl groups in a similar structural framework, highlighting
the significant downfield shift caused by the introduction of bromine atoms.

Experimental Protocol for 13C NMR Spectroscopy

The following is a general protocol for the acquisition of a proton-decoupled 13C NMR
spectrum of a small organic molecule like 1,4-dibromo-2,2-dimethylbutane.

1. Sample Preparation:

» Dissolve 10-50 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
CDCI3, DMSO-d6, Acetone-d6).
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The choice of solvent should be based on the solubility of the compound and its chemical
inertness.

Transfer the solution to a standard 5 mm NMR tube.

If required for quantitative analysis, a known amount of an internal standard, such as
tetramethylsilane (TMS), can be added. TMS also serves as the chemical shift reference
(0.00 ppm).

. NMR Spectrometer Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution
and good line shape.

. Acquisition Parameters:

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on
Bruker instruments) is typically used.

Acquisition Time (AQ): Typically set to 1-2 seconds.

Relaxation Delay (D1): A delay of 2-5 seconds is common to allow for sufficient relaxation of
the carbon nuclei, especially quaternary carbons.

Pulse Width: A 30° or 45° pulse angle is often used as a compromise between signal
intensity and the need for longer relaxation delays associated with a 90° pulse.

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans
(from several hundred to several thousand) is usually required to obtain a good signal-to-
noise ratio.

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to
cover the entire range of 13C chemical shifts for organic molecules.

. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Apply baseline correction.

Reference the spectrum to the solvent signal or the internal standard (TMS at 0.00 ppm).
Integrate the peaks if quantitative analysis is desired (note that for standard proton-
decoupled 13C NMR, peak intensities are not always directly proportional to the number of
carbons due to the Nuclear Overhauser Effect).
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Visualization of Chemical Shift Relationships

The following diagram illustrates the connectivity and the expected relative 13C NMR chemical
shifts for 1,4-dibromo-2,2-dimethylbutane.
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Caption: Predicted 13C NMR chemical shifts and connectivity for 1,4-dibromo-2,2-
dimethylbutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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